molecular formula C10H10N2O2 B1423401 methyl 5-amino-1H-indole-7-carboxylate CAS No. 1167055-42-6

methyl 5-amino-1H-indole-7-carboxylate

Cat. No. B1423401
M. Wt: 190.2 g/mol
InChI Key: SBBYXUZCJIENKS-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indole-7-carboxylate is a chemical compound with the molecular formula C11H11N2O2. It is a synthetic intermediate used in the production of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.

Scientific Research Applications

    Scientific Field: Pharmacology

    • Application : Indole derivatives are used as biologically active compounds for the treatment of various health disorders . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties . They have attracted increasing attention in recent years due to their potential therapeutic effects .

    Scientific Field: Organic Chemistry

    • Application : Indole derivatives are used as reactants in various chemical reactions . For example, they are used in the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .
    • Results or Outcomes : The outcomes of these reactions would be the formation of the desired product, such as an inhibitor of protein kinases, a product of a Friedel-Crafts alkylation, a diphenylsulfonium ylide, a product of a cross dehydrogenative coupling reaction, an indirubin derivative, or an aminoindolylacetate .

    Scientific Field: Alkaloid Synthesis

    • Application : Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
    • Results or Outcomes : The outcomes of these applications would be the synthesis of alkaloids with the indole moiety. These alkaloids could have various biological activities and could be used for further research or for the development of new drugs .

    Scientific Field: Plant Growth Regulation

    • Application : Indole compounds, including indole derivatives, have been found to have great exploitative value in the regulation of plant growth . They stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .
    • Results or Outcomes : The outcomes of these applications would be improved plant growth and increased resistance to biotic and abiotic stresses .

properties

IUPAC Name

methyl 5-amino-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBYXUZCJIENKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694631
Record name Methyl 5-amino-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-amino-1H-indole-7-carboxylate

CAS RN

1167055-42-6
Record name Methyl 5-amino-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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